molecular formula C17H22N4S B084987 1,1-Bis[4-(dimethylamino)phenyl]thiourea CAS No. 13991-81-6

1,1-Bis[4-(dimethylamino)phenyl]thiourea

Cat. No.: B084987
CAS No.: 13991-81-6
M. Wt: 314.5 g/mol
InChI Key: PZLTXMRUOFZLOW-UHFFFAOYSA-N
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Description

1,1-Bis[4-(dimethylamino)phenyl]thiourea is an organic compound that belongs to the class of thiourea derivatives It is characterized by the presence of two dimethylamino groups attached to phenyl rings, which are further connected to a central thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Bis[4-(dimethylamino)phenyl]thiourea can be synthesized through the reaction of 4-(dimethylamino)phenyl isothiocyanate with 4-(dimethylamino)aniline. The reaction typically occurs in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

4-(dimethylamino)phenyl isothiocyanate+4-(dimethylamino)anilineThis compound\text{4-(dimethylamino)phenyl isothiocyanate} + \text{4-(dimethylamino)aniline} \rightarrow \text{this compound} 4-(dimethylamino)phenyl isothiocyanate+4-(dimethylamino)aniline→this compound

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in industrial production include ethanol, methanol, and other organic solvents that facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis[4-(dimethylamino)phenyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The dimethylamino groups can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Coordination Chemistry

BDMT serves as a ligand in coordination chemistry, forming complexes with transition metals. Its ability to coordinate with metal ions enhances its utility in various chemical reactions and catalysis .

The compound exhibits significant biological activities:

  • Antimicrobial Properties: BDMT has been studied for its antibacterial effects against pathogens like Escherichia coli and Staphylococcus aureus .
  • Anticancer Potential: Research indicates that BDMT may inhibit cancer cell proliferation through mechanisms involving enzyme inhibition and disruption of cellular processes .
  • Enzyme Inhibition: BDMT acts as an inhibitor for various enzymes, which is crucial for developing therapeutic agents .

Industrial Applications

In industry, BDMT is used in the production of:

  • Dyes and Pigments: Its chemical structure allows it to participate in reactions that yield colored compounds.
  • Functional Materials: The compound's properties make it suitable for applications in adhesives, flame retardants, and thermal stabilizers .

Case Study 1: Antimicrobial Activity

A study investigated the antibacterial efficacy of BDMT against Erwinia herbicola and other bacteria. The results showed that BDMT exhibited varying degrees of antibacterial activity, suggesting potential use as an antimicrobial agent in agricultural applications .

Case Study 2: Anticancer Research

In a recent investigation, BDMT was tested for its cytotoxic effects on human cancer cell lines. The findings indicated that BDMT could significantly reduce cell viability, highlighting its potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of 1,1-Bis[4-(dimethylamino)phenyl]thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, which influences its biological activity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,1-Bis[4-(dimethylamino)phenyl]urea: Similar structure but with an oxygen atom instead of sulfur.

    1,1-Bis[4-(dimethylamino)phenyl]sulfide: Similar structure but with a sulfur atom instead of the thiourea moiety.

    1,1-Bis[4-(dimethylamino)phenyl]amine: Similar structure but with an amine group instead of the thiourea moiety.

Uniqueness

1,1-Bis[4-(dimethylamino)phenyl]thiourea is unique due to its thiourea moiety, which imparts distinct chemical and biological properties. The presence of dimethylamino groups enhances its solubility and reactivity, making it a valuable compound in various applications.

Biological Activity

1,1-Bis[4-(dimethylamino)phenyl]thiourea (BDMT) is a compound of significant interest due to its diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity of BDMT, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

BDMT has the molecular formula C17H22N2SC_{17}H_{22}N_2S and a molecular weight of 290.44 g/mol. It features two dimethylamino groups attached to a phenyl ring and a thiourea moiety, which contributes to its reactivity and biological properties.

PropertyValue
Molecular FormulaC17H22N2SC_{17}H_{22}N_2S
Molecular Weight290.44 g/mol
Density1.1 g/cm³
Melting Point100-102 °C
SolubilitySoluble in organic solvents

Synthesis

BDMT can be synthesized through the reaction of 4-(dimethylamino)aniline with thiophosgene, resulting in the formation of thiourea derivatives. The synthesis typically involves the following steps:

  • Dissolve 4-(dimethylamino)aniline in a suitable solvent.
  • Add thiophosgene dropwise while stirring.
  • Allow the reaction to proceed under controlled temperature conditions.
  • Purify the resulting product through recrystallization.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of BDMT and its derivatives. Research indicates that BDMT exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC-3), and lung cancer (A549). The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

  • IC50 Values : In vitro studies have reported IC50 values ranging from 5 to 15 µM against different cancer cell lines, indicating potent activity compared to standard chemotherapeutics.

The biological activity of BDMT is attributed to:

  • Inhibition of Enzyme Activity : BDMT has been shown to inhibit certain enzymes involved in cancer cell signaling pathways, such as protein kinases.
  • Induction of Apoptosis : The compound promotes programmed cell death through the activation of caspases, leading to morphological changes in cancer cells.
  • Antioxidant Activity : BDMT exhibits antioxidant properties that may protect normal cells from oxidative stress induced by chemotherapeutic agents.

Antimicrobial Activity

BDMT has also demonstrated antimicrobial properties against various bacterial strains. Studies have evaluated its effectiveness against Gram-positive and Gram-negative bacteria, showing promising results.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for BDMT against Staphylococcus aureus and Escherichia coli were found to be approximately 250 µg/mL and 500 µg/mL, respectively.

Case Studies

  • Breast Cancer Treatment : A study investigated the effects of BDMT on MCF-7 cells, revealing that treatment with BDMT resulted in a significant reduction in cell viability (by over 70%) compared to untreated controls after 48 hours.
  • Antibacterial Efficacy : In a comparative study, BDMT was tested against Ciprofloxacin as a positive control. The results indicated that BDMT had comparable antibacterial activity against E. coli.

Properties

CAS No.

13991-81-6

Molecular Formula

C17H22N4S

Molecular Weight

314.5 g/mol

IUPAC Name

1,3-bis[4-(dimethylamino)phenyl]thiourea

InChI

InChI=1S/C17H22N4S/c1-20(2)15-9-5-13(6-10-15)18-17(22)19-14-7-11-16(12-8-14)21(3)4/h5-12H,1-4H3,(H2,18,19,22)

InChI Key

PZLTXMRUOFZLOW-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(C)C)C(=S)N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)N(C)C

Pictograms

Acute Toxic; Irritant

Origin of Product

United States

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